molecular formula C16H21ClN2O3S B7081796 N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B7081796
M. Wt: 356.9 g/mol
InChI Key: VCVWAJOZFSBKOK-RLNQVHQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a synthetic compound that boasts a distinctive molecular structure Its complexity is derived from the integration of a cyclopropyl ring, a thiazinane ring, and a chlorinated phenyl group

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c1-10-11(2)23(21,22)8-7-19(10)16(20)18-15-9-14(15)12-3-5-13(17)6-4-12/h3-6,10-11,14-15H,7-9H2,1-2H3,(H,18,20)/t10?,11?,14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVWAJOZFSBKOK-RLNQVHQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(S(=O)(=O)CCN1C(=O)NC2CC2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(S(=O)(=O)CCN1C(=O)N[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves a multi-step process. The initial step generally includes the formation of the cyclopropyl ring, often achieved through a cyclopropanation reaction. Subsequently, the chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction. The formation of the thiazinane ring and the introduction of the carboxamide functionality follow through a series of condensation and cyclization reactions. The final product is purified using recrystallization or chromatographic techniques.

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized to increase yield and reduce costs. This often involves modifications to reaction conditions such as temperature, pressure, and solvent choice. Industrial processes also incorporate advanced purification techniques like continuous crystallization and automated chromatography to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

  • Oxidation: : Typically employs oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Commonly uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions often utilize reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products from these reactions vary depending on the reactants and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines. Substitution reactions often result in the exchange of functional groups on the aromatic ring.

Scientific Research Applications

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has found utility in several research domains:

  • Chemistry: : Used as a model compound for studying reaction mechanisms and synthetic methodologies.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for therapeutic potential, particularly in the development of novel pharmaceutical agents.

  • Industry: : Utilized in the manufacture of specialized chemicals and materials, particularly those requiring complex molecular architectures.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into active sites, where it can either inhibit or activate biological processes. These interactions often involve hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(4-bromophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

  • N-[(1R,2S)-2-(4-methylphenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

Uniqueness

What sets N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2,3-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide apart from its analogs is its specific substituent configuration, which can significantly alter its chemical reactivity and biological activity. This unique structure can lead to differences in how the compound interacts with molecular targets, resulting in distinct pharmacological and industrial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.